molecular formula C12H15BrN2O2 B1389965 2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide CAS No. 1138443-81-8

2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide

Cat. No.: B1389965
CAS No.: 1138443-81-8
M. Wt: 299.16 g/mol
InChI Key: DASMLEIYPIKPLF-UHFFFAOYSA-N
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Description

2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide is a brominated acetamide derivative characterized by a dimethylamino-oxoethyl substituent on the phenyl ring. Its molecular formula is C₁₂H₁₅BrN₂O₂, with a molecular weight of 299.17 g/mol, and it is registered under CAS number 1138443-81-8 .

Properties

IUPAC Name

2-[4-[(2-bromoacetyl)amino]phenyl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-15(2)12(17)7-9-3-5-10(6-4-9)14-11(16)8-13/h3-6H,7-8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASMLEIYPIKPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide typically involves the bromination of N,N-dimethyl-4-aminobenzamide followed by acylation. The reaction conditions often require the use of bromine and acetic anhydride under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides .

Scientific Research Applications

Medicinal Chemistry

Mechanism of Action:
The compound functions primarily as an enzyme inhibitor. It binds to specific active sites or allosteric sites on target enzymes, thereby modulating their activity. This property makes it valuable in drug discovery and development, particularly in designing inhibitors for diseases related to enzyme dysfunction.

Case Studies:

  • Enzyme Inhibition: Research has shown that derivatives of 2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide can inhibit key enzymes involved in metabolic pathways, making them candidates for further development as therapeutic agents against metabolic disorders.
  • Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential role in cancer therapeutics.

Organic Synthesis

Reagent in Chemical Reactions:
Due to its reactivity, this compound serves as a versatile reagent in organic synthesis. It can participate in various substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Synthetic Routes:
The compound is synthesized through a two-step process involving the bromination of N,N-dimethyl-4-aminobenzamide followed by acylation with acetic anhydride. This method allows for the production of the compound under controlled conditions, optimizing yield and purity.

Proteomics Research

Application in Proteomics:
The compound is utilized in proteomics for its ability to modify proteins through selective labeling. This is crucial for studying protein interactions and functions within biological systems .

Experimental Findings:
Studies have demonstrated that compounds like this compound can be used to tag specific proteins, enabling researchers to track these proteins within complex biological matrices .

Mechanism of Action

The mechanism of action for 2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Bromine vs. For example, alachlor (chlorinated) is a herbicide, whereas brominated analogs like the target compound may exhibit higher selectivity in mammalian systems .
  • Dimethylamino Group: The dimethylamino-oxoethyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with simpler analogs like 2-bromo-N-(4-methoxyphenyl)acetamide. This feature may improve solubility and CNS penetration, as seen in HDAC inhibitors with similar polar substituents .

Pharmacokinetic and Crystallographic Insights

  • Piperazine Derivatives: Compound 4 () incorporates a piperazine moiety, which enhances metabolic stability and modulates drug absorption. This contrasts with the target compound’s dimethylamino group, which may offer faster clearance due to reduced steric bulk .
  • Crystal Packing : The crystal structure of 2-(4-bromophenyl)-N-(2,6-dinitrophenyl)ethanamine () reveals intermolecular hydrogen bonds involving nitro groups, a feature absent in the target compound. Such interactions influence melting points and bioavailability .

Biological Activity

Overview

2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure, which includes a bromine atom and a dimethylamino group, suggests it may interact with various biological targets, particularly enzymes and receptors.

  • Molecular Formula: C₁₂H₁₅BrN₂O₂
  • Molecular Weight: 299.17 g/mol
  • CAS Number: 1138443-81-8

The biological activity of this compound primarily involves enzyme inhibition. The compound can bind to the active sites of specific enzymes, thereby altering their function. This property is crucial for its application in drug development, particularly in targeting diseases where enzyme activity plays a significant role.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition:
    • The compound has been studied for its ability to inhibit various enzymes, which is beneficial in the context of cancer therapy and other diseases characterized by abnormal enzyme activity.
    • Specific case studies have shown that it can effectively inhibit kinases involved in cancer progression.
  • Protein Interactions:
    • It interacts with proteins, potentially affecting signaling pathways critical for cell growth and survival.
    • Studies suggest that the compound may modulate protein-protein interactions, which are vital in therapeutic applications.
  • Antimicrobial Activity:
    • Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies

Several investigations have been conducted to evaluate the biological effects of this compound:

  • Study on Enzyme Inhibition:
    A study demonstrated that this compound could inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition led to decreased proliferation of cancer cells in vitro.
  • Protein Interaction Analysis:
    Another research effort utilized surface plasmon resonance (SPR) to assess the binding affinity of the compound to various proteins involved in signal transduction pathways. The results indicated a significant binding affinity, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4-Bromo-N,N-dimethylanilineStructureModerate enzyme inhibition
2-Bromo-N,N-dimethylanilineStructureLow antimicrobial activity

This comparison highlights that while similar compounds exhibit some biological activities, this compound shows enhanced potency due to its unique structural features.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide, and how can reaction conditions be optimized?

  • Synthesis Protocol : A common method involves coupling brominated arylacetic acid derivatives with amines using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF. Triethylamine is often added to maintain basic conditions, and reactions are typically stirred at 0–25°C for 3–6 hours .
  • Optimization Tips :

  • Temperature Control : Lower temperatures (e.g., 273 K) minimize side reactions during amide bond formation .
  • Workup : Post-reaction extraction with dichloromethane and washing with saturated NaHCO₃ improves purity .
    • Purity Challenges : Crude products may require recrystallization (e.g., from methylene chloride) to achieve >95% purity, as noted in analogous bromoacetamide syntheses .

Q. How can researchers confirm the molecular structure of this compound?

  • X-Ray Crystallography : Determines bond lengths, dihedral angles (e.g., 66.4° between aromatic rings in similar structures), and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • Spectroscopy :

  • NMR : 1^1H NMR identifies protons on the dimethylamino group (~δ 2.8–3.2 ppm) and acetamide NH (~δ 8–10 ppm). 13^{13}C NMR confirms carbonyl resonances (C=O at ~165–175 ppm) .
  • MS : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₁₄BrN₂O₂: 313.02) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of bromoacetamide derivatives?

  • Case Study : Similar compounds (e.g., N-benzyl-2-bromoacetamides) show dual activity as anticoagulants and glucokinase activators. Discrepancies may arise from assay conditions (e.g., enzyme concentration, pH) or substituent effects on the phenyl ring .
  • Methodological Adjustments :

  • Dose-Response Curves : Use standardized IC₅₀ protocols to compare potency across studies.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to test hypotheses about bioactivity trends .

Q. How do reaction mechanisms differ when this compound is used in nucleophilic substitutions versus cross-coupling reactions?

  • Nucleophilic Substitution : The bromine atom acts as a leaving group, enabling reactions with amines or thiols. Polar aprotic solvents (e.g., DMF) and catalytic KI enhance reactivity .
  • Cross-Coupling : In Suzuki-Miyaura reactions, palladium catalysts (e.g., Pd(PPh₃)₄) mediate coupling with boronic acids. Key parameters include base selection (e.g., K₂CO₃) and degassing to prevent catalyst poisoning .
  • Contradiction Analysis : Conflicting yields may stem from competing pathways (e.g., elimination vs. substitution). TLC monitoring and DFT calculations can identify dominant mechanisms .

Q. What precautions are critical for handling this compound in biological assays?

  • Toxicity Data : Analogous bromoacetamides (e.g., N-(2-bromo-4-fluorophenyl)acetamide) require PPE (gloves, goggles) due to potential skin/eye irritation .
  • Storage : Store desiccated at –20°C to prevent hydrolysis of the acetamide group. Solubility in DMSO (>60 µg/mL) ensures stock solution stability .

Key Methodological Recommendations

  • Reproducibility : Always report reaction scales, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization).
  • Data Validation : Cross-reference spectral data with PubChem or crystallographic databases to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide
Reactant of Route 2
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2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.